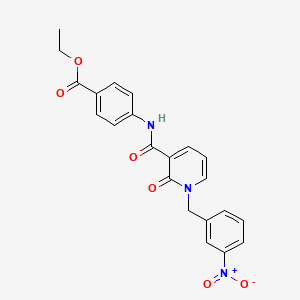

Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6/c1-2-31-22(28)16-8-10-17(11-9-16)23-20(26)19-7-4-12-24(21(19)27)14-15-5-3-6-18(13-15)25(29)30/h3-13H,2,14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRWVXJKLHDINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyridine moiety and a benzoate group. The presence of the nitrobenzyl substituent is significant for its biological activity.

Chemical Formula

- Molecular Formula : C₁₈H₁₅N₃O₄

- Molecular Weight : 329.33 g/mol

Antihypertensive Effects

Research indicates that derivatives of 1,4-dihydropyridines, including the target compound, exhibit significant antihypertensive activity. A study demonstrated that compounds in this class can lower blood pressure effectively in normotensive models, comparable to nifedipine .

Antimicrobial Properties

This compound has shown promising antibacterial and antileishmanial activities. In vitro assays revealed that it inhibits the growth of various bacterial strains and the Leishmania parasite, indicating its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. The modulation of these receptors can lead to enhanced signaling pathways associated with vasodilation and antimicrobial responses .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antihypertensive | Lowered blood pressure | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antileishmanial | Reduced viability of Leishmania spp. |

Case Study 1: Antihypertensive Activity

In a controlled trial involving hypertensive rats, the administration of this compound resulted in a statistically significant reduction in systolic blood pressure over a period of four weeks. The efficacy was comparable to established antihypertensive agents.

Case Study 2: Antimicrobial Efficacy

A series of in vitro tests were conducted against common pathogens such as Staphylococcus aureus and Leishmania donovani. The compound exhibited minimum inhibitory concentrations (MICs) that suggest strong antimicrobial properties, supporting its potential use in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with derivatives sharing the ethyl benzoate scaffold but differing in substituents, linking groups, and aromatic systems. Key comparisons are drawn from analogs reported in polymer science and heterocyclic chemistry studies .

Structural and Functional Group Analysis

Data Table: Key Structural Features and Inferred Properties

Reactivity and Physical Properties

- Linking Groups: The carboxamido linker in the target compound provides rigidity and hydrogen-bonding capacity, contrasting with the flexible thioether (I-6373) or amino (I-6230) groups in analogs. This may influence bioavailability or binding specificity in biological systems.

- Aromatic Systems : The dihydropyridine lactam in the target compound differs from pyridazine (I-6230) or isoxazole (I-6373) rings, which are smaller and may alter π-π stacking interactions or metabolic stability.

Q & A

Basic Question: What are the recommended synthetic pathways and reaction conditions for preparing Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate?

Methodological Answer:

The compound can be synthesized via a multi-step process involving:

Core scaffold formation : Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives (e.g., similar to ) are synthesized under reflux conditions using ethanol as a solvent. Crystallographic data (e.g., space group P21/c, unit cell parameters a = 6.4973 Å, b = 11.5323 Å) confirm structural integrity .

Amidation and functionalization : React the dihydropyridine core with 3-nitrobenzylamine derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF. Yields can vary (37–70%) depending on substituent steric/electronic effects, as observed in analogous benzothiazole carboxamide syntheses .

Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization for high-purity isolation .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzyl groups, ester carbonyls at ~168 ppm) .

- IR Spectroscopy : Detect characteristic bands (e.g., C=O stretches at ~1700 cm⁻¹ for esters and amides, NO₂ asymmetric stretches at ~1520 cm⁻¹) .

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding in the dihydropyridine ring) using monoclinic crystal systems .

Advanced Question: How can crystallographic data inform the design of derivatives with enhanced stability or activity?

Methodological Answer:

Crystallographic analysis (e.g., unit cell parameters, hydrogen-bonding networks) reveals conformational flexibility and packing efficiency. For example:

Advanced Question: What experimental design limitations could affect reproducibility in stability studies?

Methodological Answer:

Key limitations include:

- Sample degradation : Organic degradation during prolonged experiments (e.g., 9-hour data collection periods) alters matrix composition. Mitigate by implementing continuous cooling (4°C) to slow decomposition rates .

- Variability in synthetic batches : Yield discrepancies (e.g., 37% vs. 70% in analogous reactions) arise from inconsistent stoichiometry or solvent purity. Standardize reaction monitoring (e.g., TLC/HPLC) for quality control .

Advanced Question: How can computational modeling optimize the compound’s interaction with biological targets?

Methodological Answer:

Use tools like Discovery Studio to:

Docking simulations : Predict binding modes with enzymes (e.g., kinases) by aligning the nitrobenzyl group in hydrophobic pockets.

QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity data from derivatives.

Library design : Generate analogs using reaction-driven libraries (e.g., benzofuran scaffolds) to explore structure-activity relationships .

Advanced Question: How should researchers resolve contradictions in spectroscopic data across synthetic batches?

Methodological Answer:

Contradictions (e.g., shifting NMR peaks or inconsistent IR bands) may arise from:

- Solvent residues : Ensure thorough drying/post-purification (e.g., lyophilization) to eliminate trace solvents .

- Tautomeric equilibria : Use variable-temperature NMR to assess dynamic interconversion in the dihydropyridine ring .

- Crystallinity differences : Compare X-ray data with computational models (e.g., DFT-optimized geometries) to validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.